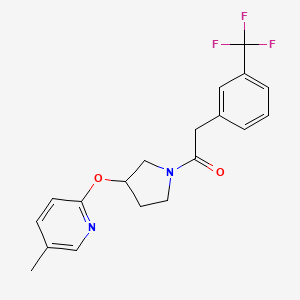

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c1-13-5-6-17(23-11-13)26-16-7-8-24(12-16)18(25)10-14-3-2-4-15(9-14)19(20,21)22/h2-6,9,11,16H,7-8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEGKCLCHAKUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known by its CAS number 1903474-56-5, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 310.4 g/mol. The structure includes a pyrrolidine ring, a 5-methylpyridin-2-yloxy group, and a trifluoromethyl-substituted phenyl group. Such structural features suggest potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes in the body. Preliminary studies indicate that it may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown high potency against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines, with inhibition rates exceeding 80% in some cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| T-47D Breast | 90.47 | |

| SR Leukemia | 81.58 | |

| SK-MEL-5 Melanoma | 84.32 | |

| MDA-MB-468 Breast | 84.83 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression. For example, studies have shown that similar compounds can inhibit EGFR and Src kinases, which are critical in tumor growth and metastasis .

Table 2: Enzyme Inhibition Potency

Case Studies

Recent investigations into the biological activity of the compound have yielded promising results:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrolidine exhibited significant growth inhibition across multiple cancer cell lines, indicating potential as anticancer agents .

- Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to target enzymes, providing insights into its mechanism of action and supporting its development as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its therapeutic applications , particularly in the treatment of cancer and other diseases. Its structural analogs have shown significant antiproliferative effects against various cancer cell lines, indicating that this compound may possess similar properties.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| T-47D Breast | 90.47 | |

| SR Leukemia | 81.58 | |

| SK-MEL-5 Melanoma | 84.32 | |

| MDA-MB-468 Breast | 84.83 |

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases. The ability to modulate these enzymes suggests potential for developing targeted therapies.

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| EGFR | TBD | |

| Src Kinase | TBD |

The compound has been studied for its biological activity, including its mechanism of action at the molecular level. It is hypothesized that it interacts with specific receptors or enzymes, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity Study

A significant study published in the Journal of Medicinal Chemistry reported on the anticancer activity of derivatives of pyrrolidine, demonstrating high potency against various cancer cell lines. The results indicated that such compounds could be effective in inhibiting tumor growth and metastasis.

Mechanism of Action Investigation

Preliminary studies have suggested that the compound may influence critical signaling pathways by binding to specific molecular targets, leading to alterations in cellular functions associated with cancer progression. Further research is needed to elucidate these mechanisms fully.

Q & A

Q. Table 1: Example Reaction Conditions for Optimization

| Parameter | Tested Range | Optimal Condition (from analogous studies) |

|---|---|---|

| Temperature | 60–110°C | Reflux (80°C) in ethanol |

| Catalyst | Piperidine, DBU, KCO | Piperidine (10 mol%) |

| Reaction Time | 6–24 hours | 12 hours |

Advanced: How can contradictions in spectroscopic or biological activity data be resolved?

Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or tautomerism .

- Biological Assay Reproducibility: Control for batch-to-batch purity variations using HPLC (>98% purity). For enzyme inhibition studies, validate with positive controls (e.g., known kinase inhibitors) .

- Stability Testing: Monitor compound degradation under assay conditions (e.g., DMSO stock solutions stored at -20°C vs. room temperature) .

Basic: What solvents are suitable for solubility testing and formulation studies?

Answer:

- Common Solvents: Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).

- Organic Solvents: Ethanol, acetonitrile, and ethyl acetate are suitable for physicochemical studies, as validated for structurally related ketones .

Q. Table 2: Solubility Profile of Analogous Compounds

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | >50 | |

| Methanol | 10–20 | |

| Water | <1 |

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Validate with experimental IC values .

- Quantum Mechanical Calculations: Perform DFT studies (B3LYP/6-31G* level) to predict electrophilic sites for functionalization (e.g., trifluoromethyl group reactivity) .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize derivatives for synthesis .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Reagent Compatibility: Replace hygroscopic or toxic catalysts (e.g., piperidine) with immobilized alternatives for safer large-scale reactions .

- Purification Efficiency: Transition from column chromatography to centrifugal partition chromatography (CPC) or crystallization .

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, and 48 hours .

- Photostability: Expose to UV light (320–400 nm) and monitor changes by UV-Vis spectroscopy. Use amber vials for light-sensitive samples .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to estimate half-life () and CYP enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.